molecular formula C21H22N2O3 B11038802 4-[(Z)-1-(2,5-Dimethoxyphenyl)methylidene]-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-one

4-[(Z)-1-(2,5-Dimethoxyphenyl)methylidene]-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-one

Cat. No.: B11038802
M. Wt: 350.4 g/mol
InChI Key: PHAYCNHIPWEFOO-UNOMPAQXSA-N
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Description

4-[(Z)-1-(2,5-Dimethoxyphenyl)methylidene]-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-one is a complex organic compound with a unique structure that includes both methoxy and dimethylphenyl groups

Preparation Methods

The synthesis of 4-[(Z)-1-(2,5-Dimethoxyphenyl)methylidene]-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-one typically involves the reaction of 2,5-dimethoxybenzaldehyde with 3,4-dimethylphenylhydrazine under controlled conditions. The reaction is often carried out in the presence of a catalyst such as glacial acetic acid . The structure of the synthesized compound is confirmed through various spectroscopic techniques, including FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and dimethylphenyl groups can undergo substitution reactions with halogens or other electrophiles.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and tetrahydrofuran, as well as catalysts such as glacial acetic acid . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[(Z)-1-(2,5-Dimethoxyphenyl)methylidene]-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Z)-1-(2,5-Dimethoxyphenyl)methylidene]-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. For example, in antimicrobial studies, the compound interacts with bacterial enzymes, inhibiting their activity and leading to the death of the bacteria . The antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar compounds to 4-[(Z)-1-(2,5-Dimethoxyphenyl)methylidene]-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-one include other hydrazones and pyrazolones. These compounds share similar structural features but differ in their specific substituents and functional groups. For example:

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

(4Z)-4-[(2,5-dimethoxyphenyl)methylidene]-2-(3,4-dimethylphenyl)-5-methylpyrazol-3-one

InChI

InChI=1S/C21H22N2O3/c1-13-6-7-17(10-14(13)2)23-21(24)19(15(3)22-23)12-16-11-18(25-4)8-9-20(16)26-5/h6-12H,1-5H3/b19-12-

InChI Key

PHAYCNHIPWEFOO-UNOMPAQXSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC(=C3)OC)OC)/C(=N2)C)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)OC)OC)C(=N2)C)C

Origin of Product

United States

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